molecular formula C₂₁H₁₁D₁₀O₄P B1157136 2-Isopropylphenyl Diphenyl Phosphate-d10

2-Isopropylphenyl Diphenyl Phosphate-d10

Cat. No.: B1157136
M. Wt: 378.42
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylphenyl Diphenyl Phosphate-d10 (CAS: Not explicitly provided; related non-deuterated compound: 64532-94-1 ) is a deuterated organophosphate ester characterized by a central phosphorus atom bonded to two phenyl groups and a 2-isopropylphenyl group, with ten deuterium atoms replacing hydrogen in the structure. This isotopic labeling enhances its utility in tracing metabolic pathways, environmental fate studies, and analytical applications where isotopic differentiation is critical. Its molecular formula is approximately C21H(21–10)D10O4P, with a molecular weight slightly higher than its non-deuterated counterpart (368.369 g/mol for the non-deuterated form) .

The compound’s structure combines aromatic phenyl rings and a branched isopropyl group, which confer unique steric and electronic properties. These features influence its thermal stability, solubility, and reactivity, making it valuable in flame retardancy, polymer stabilization, and isotopic labeling research .

Properties

Molecular Formula

C₂₁H₁₁D₁₀O₄P

Molecular Weight

378.42

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Structural Influences

Substituent Effects

  • Aromatic vs. Aliphatic Groups : Phenyl groups enhance thermal stability and electron-withdrawing effects, while isopropyl groups introduce steric bulk, reducing unintended side reactions in synthetic processes .
  • Deuterium Labeling : The d10 substitution minimally affects chemical reactivity but provides distinct spectral signatures (e.g., in NMR and IR) for precise detection .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Isopropylphenyl Diphenyl Phosphate-d10, and how can isotopic purity be ensured?

  • Methodology : Synthesis typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., aromatic rings) using deuterated precursors. For example, phosphoramidite coupling or nucleophilic substitution reactions with deuterated phenyl groups can be employed. Isotopic purity (>95%) is verified via LC-MS (to confirm mass shifts) and ²H-NMR (to assess deuteration efficiency and positional specificity). Residual protons in the deuterated product should be minimized using anhydrous conditions and deuterated solvents .

Q. How should researchers characterize the structural integrity of 2-Isopropylphenyl Diphenyl Phosphate-d10?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 368.36 for the non-deuterated form; 378.36 for -d10) and NMR spectroscopy (¹H, ¹³C, and ³¹P) to validate substituent positions and phosphoester bonding. For deuterated compounds, ²H-NMR or FTIR can detect incomplete deuteration or isotopic scrambling .

Q. What analytical techniques are suitable for quantifying 2-Isopropylphenyl Diphenyl Phosphate-d10 in environmental or biological matrices?

  • Methodology : Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., diphenyl phosphate-d10) to correct for matrix effects. LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity. For environmental samples, solid-phase extraction (SPE) with C18 cartridges followed by GC-MS (after derivatization) may enhance detection limits .

Advanced Research Questions

Q. How can researchers design experiments to trace the metabolic fate of 2-Isopropylphenyl Diphenyl Phosphate-d10 in vivo?

  • Methodology : Administer the deuterated compound to model organisms (e.g., rodents) and collect biological samples (urine, plasma, tissues). Use UHPLC-HRMS for untargeted metabolomics to identify deuterium-retaining metabolites. Pair with stable isotope-resolved NMR to map metabolic pathways (e.g., hydrolysis to diphenyl phosphate-d10) and assess isotopic dilution effects .

Q. What strategies address contradictory data in environmental persistence studies of 2-Isopropylphenyl Diphenyl Phosphate-d10?

  • Methodology : Discrepancies in half-life measurements may arise from matrix-specific degradation (e.g., soil vs. water). Conduct controlled microcosm experiments with isotopically labeled spikes to differentiate biotic (microbial) vs. abiotic (hydrolytic/photolytic) degradation. Use QSAR modeling to predict degradation kinetics under varying pH, temperature, and UV exposure .

Q. How does deuteration impact the interaction of 2-Isopropylphenyl Diphenyl Phosphate-d10 with nuclear receptors (e.g., PPAR-γ or AHR)?

  • Methodology : Perform competitive binding assays using recombinant receptor proteins and compare deuterated vs. non-deuterated forms. Deuterium-induced steric or electronic effects may alter binding affinity. Validate with transactivation assays (e.g., luciferase reporter systems) to assess functional differences in receptor activation .

Q. What quality control protocols are critical for using 2-Isopropylphenyl Diphenyl Phosphate-d10 as an internal standard in regulatory analyses?

  • Methodology : Ensure batch-to-batch consistency via HPLC-UV/ELSD for purity checks and ICP-MS to rule out phosphorous-containing impurities. Cross-validate with certified reference materials (CRMs) in compliance with EPA Method 533 or ISO 17025 standards .

Methodological Considerations Table

Research Aspect Techniques Key Parameters References
Synthesis & Purity LC-MS, ²H-NMRIsotopic purity >95%, residual protons <5%
Environmental Analysis SPE-GC-MS, IDMSLOD: 0.1 ng/L (water), 1 ng/g (soil)
Metabolic Tracing UHPLC-HRMS, Stable isotope NMRMetabolite identification (m/z shift +2)
Receptor Binding Competitive binding assays, QSARIC₅₀ differences ≤10% (deuterated vs. non)

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